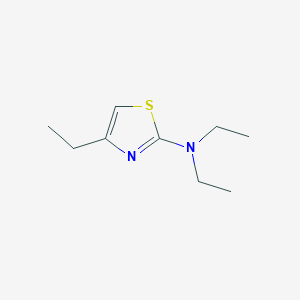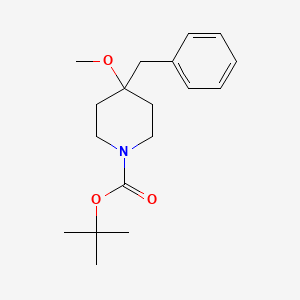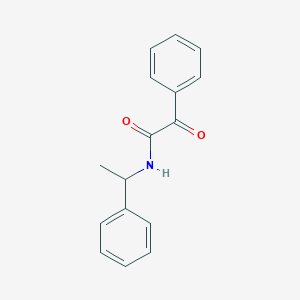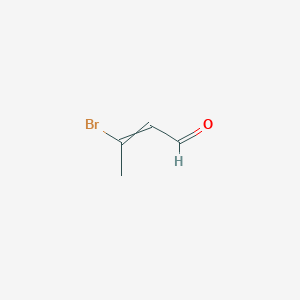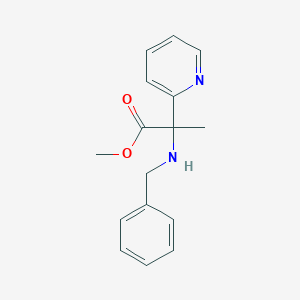
2-(4-Imidazol-1-ylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Imidazol-1-ylphenyl)ethanamine: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Imidazol-1-ylphenyl)ethanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent addition of the ethanamine chain. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as ZnFe2O4 nanoparticles, which can efficiently catalyze the reaction between aldehydes, benzil, and primary amines to produce the desired imidazole derivatives . This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Imidazol-1-ylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(4-Imidazol-1-ylphenyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in enzyme inhibition and as therapeutic agents .
Medicine: The compound’s imidazole ring is a common structural motif in many pharmaceuticals. It is investigated for its potential use in developing new drugs with antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-(4-Imidazol-1-ylphenyl)ethanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(4-Imidazol-1-ylphenyl)ethanone: Similar structure but with a ketone group instead of an amine.
2-(4-Imidazol-1-ylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Imidazol-1-ylphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness: 2-(4-Imidazol-1-ylphenyl)ethanamine is unique due to its ethanamine chain, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H13N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5-6,12H2 |
InChI Key |
SVYXUECJQYOEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


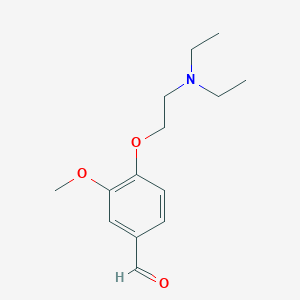
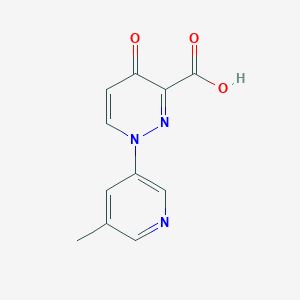
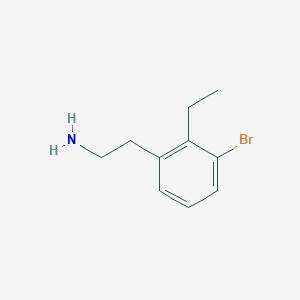

![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)

